[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid
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Overview
Description
[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc-protected amine group can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid in methanol are used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the compound to interact with biological molecules and exert its effects. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxy and phenyl group.
(2-Boc-amino)ethyl methacrylate: Contains a Boc-protected amine and a methacrylate group.
2-(tert-Butoxycarbonylamino)-1-ethanol: Features a Boc-protected amine and an ethanol moiety .
Uniqueness
What sets [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid apart is its unique combination of a pyrrolidine ring and an acetic acid moiety, which provides distinct chemical and biological properties. This structural uniqueness allows for specific interactions in chemical synthesis and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-7-9-5-4-6-14(9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZSZEWAVUEAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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